N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxy intermediate: This step involves the reaction of 2-(sec-butyl)phenol with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxybutanoic acid.
Amidation reaction: The phenoxybutanoic acid is then reacted with 5-amino-2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final amide compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.
Controlled reaction environments: Temperature, pressure, and solvent conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Hydroxylated derivatives.
Reduction products: Aminated derivatives.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide: Lacks the sec-butyl group, which may affect its biological activity and chemical properties.
N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]butanamide: Contains a tert-butyl group instead of a sec-butyl group, which may influence its steric and electronic properties.
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide is unique due to the presence of the sec-butyl group, which can impact its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-5-14(3)16-9-7-8-10-19(16)26-18(6-2)21(24)23-17-13-15(22)11-12-20(17)25-4/h7-14,18H,5-6,22H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYZDFDXENTZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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